
Copanlisib hydrochloride
Descripción general
Descripción
El Hidrocloruro de Copanlisib es un potente inhibidor de la fosfatidilinositol 3-quinasa (PI3K), que se dirige específicamente a las isoformas alfa y delta. Se utiliza principalmente en el tratamiento del linfoma folicular recidivante en adultos que han recibido al menos dos terapias sistémicas previas . El compuesto se comercializa con el nombre de marca Aliqopa y se administra por vía intravenosa .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del hidrocloruro de copanlisib implica varios pasos clave, comenzando con la materia prima conocida 2-amino-3-metoxil-4-(3-morfolina-4-propoxi)cianofenil. El proceso incluye reacciones de heterociclización, amidación y sustitución-ciclización . El método de preparación está diseñado para ser eficiente, económico y ecológico, por lo que es adecuado para la producción industrial .
Métodos de producción industrial: La producción industrial del hidrocloruro de copanlisib sigue una ruta sintética similar, con optimizaciones para la fabricación a gran escala. El proceso garantiza un alto rendimiento y pureza del producto final, cumpliendo con estrictos estándares de control de calidad .
Análisis De Reacciones Químicas
Tipos de reacciones: El hidrocloruro de copanlisib se somete a diversas reacciones químicas, que incluyen:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica el reemplazo de un átomo o grupo de átomos por otro.
Reactivos y condiciones comunes:
Oxidación: Los reactivos comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los reactivos comunes incluyen borohidruro de sodio e hidruro de litio y aluminio.
Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir derivados desoxigenados .
Aplicaciones Científicas De Investigación
Clinical Applications
1.1 Indications and Efficacy
Copanlisib is primarily indicated for adult patients with relapsed follicular lymphoma who have undergone at least two prior systemic therapies. The drug received accelerated approval based on a pivotal clinical trial that demonstrated an objective response rate of 58.7% among 104 patients with follicular lymphoma, with a median duration of response lasting approximately 12 months .
1.2 Safety Profile
The safety profile of copanlisib has been evaluated in multiple studies, revealing manageable adverse effects. Common side effects include hyperglycemia, diarrhea, fatigue, and hypertension . A comprehensive safety assessment involved 244 patients treated with copanlisib monotherapy, highlighting that while there are significant risks associated with its use, they can be mitigated through careful monitoring and management .
Research Applications
3.1 Preclinical Studies
Research has shown that copanlisib is effective against HER2-positive breast cancer cells that have developed resistance to traditional HER2 inhibitors like trastuzumab and lapatinib. Preclinical studies indicate that copanlisib may enhance the efficacy of these treatments when used in combination .
3.2 Ongoing Clinical Trials
Several clinical trials are currently investigating the efficacy of copanlisib in other types of cancers:
- Endometrial Cancer : Phase II trials are assessing copanlisib's effectiveness.
- Diffuse Large B-cell Lymphoma : Trials are exploring its use alone or in combination with other agents.
- Cholangiocarcinoma : Investigations into its therapeutic potential are underway.
- Combination Therapies : Studies are evaluating copanlisib combined with rituximab for indolent non-Hodgkin lymphoma .
Patient Outcomes
A phase II study reported high response rates and durable responses among patients treated with copanlisib for relapsed/refractory indolent non-Hodgkin lymphoma. This study emphasized the potential of copanlisib to provide meaningful clinical benefits to patients who have limited treatment options .
Comparative Effectiveness
In comparative studies, copanlisib has shown superior efficacy compared to other treatments for follicular lymphoma, particularly in patients who have failed multiple lines of therapy. The ongoing evaluation of its long-term benefits and safety continues to be a focus of research efforts .
Data Summary Table
Application Area | Description |
---|---|
Primary Indication | Relapsed follicular lymphoma |
Objective Response Rate | 58.7% among treated patients |
Common Adverse Effects | Hyperglycemia, diarrhea, fatigue, hypertension |
Ongoing Trials | Endometrial cancer, diffuse large B-cell lymphoma, cholangiocarcinoma |
Mechanism | Inhibition of the phosphoinositide 3-kinase pathway |
Mecanismo De Acción
El hidrocloruro de copanlisib ejerce sus efectos inhibiendo la enzima PI3K, específicamente las isoformas alfa y delta. Esta inhibición interrumpe la vía de señalización PI3K/AKT/mTOR, que es crucial para la supervivencia y proliferación celular . Al bloquear esta vía, el hidrocloruro de copanlisib induce la apoptosis e inhibe la proliferación de las líneas celulares B malignas .
Compuestos similares:
Idelalisib: Otro inhibidor de PI3K, que se dirige principalmente a la isoforma delta.
Duvelisib: Inhibe las isoformas delta y gamma de PI3K.
Alpelisib: Inhibe selectivamente la isoforma alfa de PI3K.
Comparación: El hidrocloruro de copanlisib es único en su doble inhibición de las isoformas alfa y delta de PI3K, lo que contribuye a su eficacia en el tratamiento del linfoma folicular recidivante . A diferencia de Idelalisib y Duvelisib, que se administran por vía oral, el hidrocloruro de copanlisib se administra por vía intravenosa, lo que ofrece un perfil farmacocinético diferente .
Comparación Con Compuestos Similares
Idelalisib: Another PI3K inhibitor, primarily targeting the delta isoform.
Duvelisib: Inhibits both the delta and gamma isoforms of PI3K.
Alpelisib: Selectively inhibits the alpha isoform of PI3K.
Comparison: Copanlisib Hydrochloride is unique in its dual inhibition of both the alpha and delta isoforms of PI3K, which contributes to its efficacy in treating relapsed follicular lymphoma . Unlike Idelalisib and Duvelisib, which are orally administered, this compound is administered intravenously, offering a different pharmacokinetic profile .
Actividad Biológica
Copanlisib hydrochloride, marketed under the brand name Aliqopa , is a selective phosphatidylinositol 3-kinase (PI3K) inhibitor primarily used for treating relapsed follicular lymphoma (FL) in adults who have undergone at least two prior systemic therapies. The drug has garnered attention due to its unique mechanism of action and clinical efficacy, particularly in hematological malignancies.
Copanlisib exerts its effects by inhibiting the PI3K signaling pathway, which is crucial for cell growth, proliferation, and survival. It has preferential activity against the PI3K-α and PI3K-δ isoforms, which are often overexpressed in malignant B-cells. This inhibition leads to:
- Induction of apoptosis in tumor cells.
- Suppression of tumor cell proliferation.
- Potential enhancement of anti-tumor immune responses.
Pharmacokinetics
The pharmacokinetic profile of copanlisib demonstrates a half-life of approximately 39.1 hours , with significant protein binding (84.2%) and metabolism primarily via CYP3A4/5. The drug is excreted predominantly through feces (64%) and urine (22%) .
Pharmacokinetic Parameter | Value |
---|---|
Half-life | 39.1 hours |
Protein Binding | 84.2% |
Metabolism | CYP3A4/5 (90%) |
Excretion | Feces (64%), Urine (22%) |
Clinical Efficacy
The efficacy of copanlisib was primarily established through a pivotal Phase II clinical trial involving 104 patients with relapsed FL. Key findings include:
- Overall Response Rate (ORR) : 58.7%, with a complete response rate of 14.4% and partial response rate of 44.2%.
- Median Duration of Response : Approximately 12 months .
- The safety profile was deemed manageable, with common adverse reactions including hyperglycemia, diarrhea, and neutropenia .
Case Studies
A notable case study published in Cancer Science evaluated the safety and antitumor activity of copanlisib in Japanese patients with advanced or refractory solid tumors. The study reported similar pharmacokinetic exposure to that observed in non-Japanese populations, reinforcing the drug's consistent efficacy across diverse demographics .
Adverse Effects
While copanlisib is effective, it is associated with several adverse effects:
- Common Side Effects : Hyperglycemia, diarrhea, fatigue, hypertension, leukopenia, neutropenia, nausea.
- Serious Risks : Infections, pneumonitis, severe skin reactions.
- The management of these side effects is critical for patient safety during treatment .
Ongoing Research and Future Directions
Current research includes several Phase III trials investigating copanlisib's efficacy in combination therapies for various non-Hodgkin lymphomas and solid tumors. Notably:
Propiedades
IUPAC Name |
2-amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyrimidine-5-carboxamide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N8O4.2ClH/c1-33-19-17(35-10-2-6-30-8-11-34-12-9-30)4-3-16-18(19)28-23(31-7-5-25-20(16)31)29-21(32)15-13-26-22(24)27-14-15;;/h3-4,13-14,25H,2,5-12H2,1H3,(H2,24,26,27);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVVOPDWPMORCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=C(N=C4)N)N=C21)OCCCN5CCOCC5.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30Cl2N8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301027642 | |
Record name | Copanlisib hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301027642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1402152-13-9 | |
Record name | Copanlisib hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402152139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Copanlisib hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301027642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Copanlisib hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | COPANLISIB HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03ZI7RZ52O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.